4-Hydroxy Atorvastatin Lactone

Description

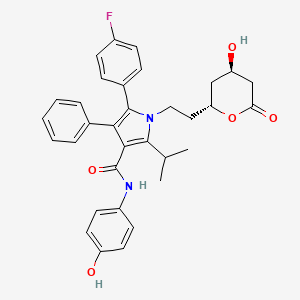

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJMDZSAAFACAM-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167535 | |

| Record name | p-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163217-70-7 | |

| Record name | (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163217-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyatorvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYATORVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxy Atorvastatin Lactone chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to 4-Hydroxy Atorvastatin (B1662188) Lactone, a key metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

4-Hydroxy Atorvastatin Lactone is a metabolite of Atorvastatin, an inhibitor of HMG-CoA reductase.[1][2] It is formed through the metabolic processes in the body following the administration of Atorvastatin.[2] The lactone form exists in equilibrium with its corresponding open-chain carboxylic acid form, 4-Hydroxy Atorvastatin.[2]

Below is a summary of its key chemical properties:

| Property | Value |

| IUPAC Name | 5-(4-Fluorophenyl)-N-(4-hydroxyphenyl)-2-(1-methylethyl)-4-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide[2][3][4] |

| Synonyms | p-Hydroxy Atorvastatin Lactone, para-Hydroxy Atorvastatin Lactone[2][4] |

| CAS Number | 163217-70-7[1][2][3][4] |

| Molecular Formula | C₃₃H₃₃FN₂O₅[1][3][4] |

| Molecular Weight | 556.62 g/mol [1][4] |

| Melting Point | 103-106° C[5] or 136 °C |

| Boiling Point | ~711.5° C at 760 mmHg (Predicted)[5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide; Slightly soluble in Methanol and Ethyl Acetate (B1210297).[2][5] |

| Storage | Recommended to be stored at refrigerator temperature (2-8°C) for long-term storage.[4] |

Metabolic Signaling Pathway

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][7][8] This process leads to the formation of active ortho- and para-hydroxylated metabolites.[8][9] Specifically, 4-Hydroxy Atorvastatin is the para-hydroxylated metabolite.[7] Atorvastatin and its hydroxylated metabolites can undergo a pH-dependent, reversible intramolecular esterification to form their corresponding lactone derivatives.[10] Therefore, 4-Hydroxy Atorvastatin can be converted to this compound.[2] This lactonization can also be mediated by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A3.[11]

Experimental Protocols

1. Synthesis of Atorvastatin Lactone

A concise synthesis of Atorvastatin Lactone can be achieved under high-speed vibration milling conditions.[12]

-

Reaction Type : Hantzsch-type sequential three-component reaction.[12]

-

Reactants :

-

4-methyl-3-oxo-N-phenylpentanamide

-

tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

-

1-(4-fluorophenyl)-2-iodo-2-phenylethanone[12]

-

-

Catalysts/Reagents : Ytterbium triflate and silver nitrate.[12]

-

Procedure : The reactants are subjected to high-speed vibration milling. This is followed by hydrolytic deprotection and lactonization to yield Atorvastatin Lactone.[12]

-

Overall Yield : 38%[12]

2. Quantification in Human Serum by LC-MS/MS

A method for the simultaneous quantification of the acid and lactone forms of Atorvastatin and its 2-hydroxy and 4-hydroxy metabolites in human serum has been developed and validated.[13]

-

Instrumentation : High-performance liquid chromatography with electrospray tandem mass spectrometry (LC-MS/MS).[13]

-

Internal Standards : Deuterium-labeled analogs for each of the six analytes.[13]

-

Sample Preparation :

-

Detection : Positive ion electrospray tandem mass spectrometry using selected reaction monitoring.[13]

-

Lower Limit of Quantification (LLQ) : 0.5 ng/mL for each analyte.[13]

-

Stability Note : Lactone compounds are unstable in human serum at room temperature and rapidly hydrolyze to their acid forms. Stabilization can be achieved by lowering the temperature to 4°C or adjusting the serum pH to 6.0.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Atorvastatin and its metabolites, including this compound, in rat plasma using LC-MS/MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. clearsynth.com [clearsynth.com]

- 5. labsolu.ca [labsolu.ca]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. Atorvastatin - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. ovid.com [ovid.com]

- 12. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy Atorvastatin Lactone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxy Atorvastatin (B1662188) Lactone, a primary active metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document consolidates key chemical data, analytical methodologies, and relevant biological pathways to support research and development activities.

Core Compound Data

Quantitative information for 4-Hydroxy Atorvastatin Lactone is summarized below, providing a clear reference for its fundamental chemical properties.

| Parameter | Value | Source(s) |

| CAS Number | 163217-70-7 | Not Applicable |

| Molecular Formula | C₃₃H₃₃FN₂O₅ | Not Applicable |

| Molecular Weight | 556.62 g/mol | Not Applicable |

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for accurate and reproducible research. The following section outlines a generalized protocol for the quantification of this metabolite in biological matrices, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a framework for the sensitive and selective quantification of this compound.

1. Sample Preparation:

-

Objective: To extract this compound and an internal standard (IS) from the plasma matrix and remove interfering substances.

-

Procedure:

-

To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., a deuterated analog of Atorvastatin).[1]

-

Precipitate proteins by adding 1 mL of acetonitrile (B52724). Vortex the mixture for 30 seconds.[1]

-

Centrifuge the samples at approximately 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 120 µL of a mobile phase-compatible solution (e.g., 30% methanol/0.2% formic acid).[1]

-

Centrifuge the reconstituted sample to remove any remaining particulates before injection into the LC-MS/MS system.

-

2. LC-MS/MS Analysis:

-

Objective: To chromatographically separate this compound from other components and detect it with high specificity and sensitivity using tandem mass spectrometry.

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is typically used (e.g., Agilent Zorbax Extend C18).[1]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1-0.2% formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.[1][2]

-

Flow Rate: A flow rate in the range of 400 µL/minute is often employed.[1][2]

-

Injection Volume: A typical injection volume is 20 µL.[1]

-

-

Tandem Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Positive ion electrospray ionization (ESI) is generally used.[3]

-

Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[1]

-

Example Transition: For para-hydroxy atorvastatin lactone, a transition of m/z 557.3 → 448.3 has been reported.[3]

-

3. Data Analysis:

-

Objective: To construct a calibration curve and determine the concentration of this compound in the plasma samples.

-

Procedure:

-

Prepare a series of calibration standards with known concentrations of this compound in blank plasma.

-

Process and analyze the calibration standards along with the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use the calibration curve to calculate the concentration of this compound in the unknown samples.

-

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental logic, the following diagrams are provided in the DOT language for use with Graphviz.

Atorvastatin Metabolism Pathway

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, leading to the formation of active metabolites, including 4-Hydroxy Atorvastatin.

References

- 1. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Synthesis of 4-Hydroxy Atorvastatin Lactone: A Technical Guide

Abstract

4-Hydroxy Atorvastatin (B1662188) Lactone is a primary active metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia. The in vivo biotransformation of Atorvastatin is a complex process primarily mediated by the cytochrome P450 enzyme system. While this metabolic pathway is the natural route to 4-Hydroxy Atorvastatin, understanding its chemical synthesis is crucial for producing analytical standards, studying metabolite activity, and developing prodrug strategies. This technical guide provides a comprehensive overview of the formation of 4-Hydroxy Atorvastatin Lactone, detailing its biological synthesis pathway and outlining a viable, multi-step chemical synthesis route starting from Atorvastatin. Detailed experimental protocols, structured data tables, and process visualizations are provided to support research and development efforts.

Introduction

Atorvastatin is metabolized in the liver into two principal active metabolites: ortho-hydroxy atorvastatin and para-hydroxy atorvastatin (4-hydroxy atorvastatin).[1][2][3] These hydroxylated forms contribute significantly to the therapeutic effect, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[1] Concurrently, Atorvastatin and its hydroxylated metabolites can undergo an intramolecular esterification to form their respective inactive lactone derivatives. The this compound is therefore a key molecular entity in the pharmacokinetic profile of Atorvastatin.

This document details the pathways leading to the formation of this compound, focusing on both the well-documented metabolic route and a proposed chemical synthesis strategy for its in vitro preparation.

Biological Synthesis: The Metabolic Pathway

The primary route for the formation of this compound in vivo is through hepatic metabolism. This biotransformation is a multi-step process involving oxidation and lactonization.

The hydroxylation of the parent Atorvastatin molecule is predominantly catalyzed by the Cytochrome P450 3A4 (CYP3A4) isoenzyme, with minor contributions from CYP3A5.[1][2][4][5] This enzymatic oxidation occurs on the N-phenyl group of the pyrrole (B145914) core, yielding both ortho- and para-hydroxy atorvastatin.

Following hydroxylation, the resulting 4-hydroxy atorvastatin (acid form) can undergo intramolecular cyclization to form the corresponding lactone. Alternatively, Atorvastatin acid can first be converted to Atorvastatin lactone, which is then hydroxylated by CYP3A4 to produce this compound.[6]

Proposed Chemical Synthesis Route

While this compound is readily available as a metabolite, a direct, published chemical synthesis protocol starting from Atorvastatin is not prevalent in the literature. Therefore, a logical two-step approach is proposed, leveraging well-established organic chemistry transformations. This route involves an initial acid-catalyzed lactonization of the Atorvastatin parent drug, followed by a regioselective aromatic hydroxylation.

Data Presentation

The key compounds involved in the synthesis have distinct physicochemical properties.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Form |

| Atorvastatin (Acid) | C₃₃H₃₅FN₂O₅ | 558.64 | Acid |

| Atorvastatin Lactone | C₃₃H₃₃FN₂O₄ | 540.63 | Lactone |

| This compound | C₃₃H₃₃FN₂O₅ | 556.63 | Lactone |

Experimental Protocols

The following protocols describe the proposed two-step synthesis.

Step 1: Synthesis of Atorvastatin Lactone via Acid-Catalyzed Cyclization

This procedure converts Atorvastatin from its active dihydroxy acid form to its corresponding lactone through an intramolecular esterification.

Materials:

-

Atorvastatin Calcium Trihydrate

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with Dean-Stark apparatus and reflux condenser

-

Separatory funnel

Procedure:

-

Salt Conversion: Dissolve Atorvastatin Calcium Trihydrate in a biphasic mixture of ethyl acetate and water. Acidify the aqueous layer to a pH of ~4.0 with 1M HCl to convert the calcium salt to the free acid.

-

Extraction: Extract the free acid into the ethyl acetate layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to yield the crude Atorvastatin free acid as an amorphous solid.

-

Lactonization: Transfer the crude acid to a round-bottom flask. Add toluene to the flask.

-

Azeotropic Reflux: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water, driving the lactonization reaction to completion.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

-

Purification: The resulting crude Atorvastatin Lactone can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/heptane) to yield a white solid.

Step 2: Synthesis of this compound via Aromatic Hydroxylation

This representative protocol describes the regioselective hydroxylation of the N-phenyl ring of Atorvastatin Lactone. Directing effects of the amide group favor substitution at the ortho and para positions. Steric hindrance from the bulky pyrrole core is expected to favor hydroxylation at the less hindered para position.

Materials:

-

Atorvastatin Lactone (from Step 1)

-

Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Acetonitrile (MeCN) or other suitable polar aprotic solvent

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (Fenton's Reagent Method):

-

Dissolution: In a round-bottom flask protected from light, dissolve Atorvastatin Lactone in acetonitrile.

-

Catalyst Addition: Add an aqueous solution of Iron(II) Sulfate (approx. 0.1-0.2 equivalents) to the flask. Stir the mixture vigorously.

-

Oxidant Addition: Cool the reaction mixture in an ice bath. Slowly add hydrogen peroxide (1.0-1.5 equivalents) dropwise over 30-60 minutes. Maintain the temperature below 10°C.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the formation of the product and consumption of the starting material by TLC or HPLC-MS.

-

Quenching: Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid and decompose any remaining peroxide.

-

Extraction: Extract the product from the aqueous mixture using ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product will likely be a mixture of starting material, para-hydroxylated product, and potentially some ortho-isomer. Purify the desired this compound using column chromatography on silica (B1680970) gel.

Conclusion

The synthesis of this compound can be understood through two distinct lenses: the biological metabolic pathway and a proposed chemical synthesis route. The metabolic pathway, driven by CYP3A4, is the natural and efficient means of production in vivo. For laboratory-scale production of this critical metabolite for analytical and research purposes, a two-step chemical synthesis starting from Atorvastatin is a viable and logical strategy. This involves a robust acid-catalyzed lactonization followed by a regioselective aromatic hydroxylation. The protocols and data provided herein serve as a foundational guide for professionals in the field of drug development and medicinal chemistry.

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. newdrugapprovals.org [newdrugapprovals.org]

The In Vivo Formation of 4-Hydroxy Atorvastatin Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of formation of 4-hydroxy atorvastatin (B1662188) lactone, a significant metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. Understanding the biotransformation of atorvastatin is critical for comprehending its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. This document provides a detailed overview of the metabolic pathways, enzymatic kinetics, and relevant experimental protocols.

Introduction

Atorvastatin, an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is administered as an active hydroxy acid. In vivo, it undergoes extensive metabolism, primarily in the liver, leading to the formation of pharmacologically active hydroxylated metabolites and inactive lactone derivatives. One of the key metabolic pathways involves the formation of para-hydroxy atorvastatin (p-OH-atorvastatin), which subsequently undergoes lactonization to form 4-hydroxy atorvastatin lactone. This lactonization process can occur through both enzymatic and non-enzymatic routes.

Metabolic Pathways

The formation of this compound is a multi-step process involving initial hydroxylation of the parent compound, atorvastatin, followed by an intramolecular cyclization to form the lactone ring.

Hydroxylation of Atorvastatin

The primary step in the formation of 4-hydroxy atorvastatin is the para-hydroxylation of the atorvastatin molecule. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4, and to a lesser extent by CYP3A5, in the liver.[1][2] This enzymatic oxidation introduces a hydroxyl group at the para-position of the phenyl ring of atorvastatin. Concurrently, CYP3A4 also catalyzes the formation of ortho-hydroxy atorvastatin (o-OH-atorvastatin).[1][2] Both of these hydroxylated metabolites are pharmacologically active.[3]

Lactonization of p-Hydroxy Atorvastatin

The conversion of p-hydroxy atorvastatin acid to its corresponding lactone, this compound, can proceed via two main mechanisms:

-

Enzymatic Lactonization: This pathway is mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A3 being the primary isoforms involved.[4] The process involves the formation of an unstable acyl glucuronide intermediate. This intermediate then undergoes spontaneous intramolecular cyclization (lactonization) to form the more stable this compound, with the release of the glucuronic acid moiety.

-

pH-Dependent (Non-Enzymatic) Lactonization: The interconversion between the hydroxy acid and lactone forms of statins is pH-dependent. Under acidic conditions, such as those found in the stomach, the equilibrium can favor the formation of the lactone. This suggests that some lactonization may occur pre-systemically.

The overall metabolic cascade leading to this compound is depicted in the following signaling pathway.

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic reactions involved in the formation of this compound can be described by their kinetic parameters. The following table summarizes the key kinetic data for the primary enzymes involved in atorvastatin metabolism.

| Substrate | Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| Atorvastatin Acid | CYP3A4 | p-OH-Atorvastatin | 34.8 | 1048 | - | [5] |

| Atorvastatin Acid | CYP3A4 | o-OH-Atorvastatin | 33 | 1353 | - | [5] |

| Atorvastatin Lactone | CYP3A4 | p-OH-Atorvastatin Lactone | 1.4 | 14312 | - | [6] |

| Atorvastatin Lactone | CYP3A4 | o-OH-Atorvastatin Lactone | 3.9 | 4235 | - | [6] |

| Atorvastatin Acid | UGT1A3 | Atorvastatin Acyl Glucuronide (leading to Lactone) | 4 | 2280 | - | [6] |

| Atorvastatin Acid | UGT2B7 | Atorvastatin Acyl Glucuronide (leading to Lactone) | 20 | 120 | - | [6] |

| Atorvastatin Acid | Human Liver Microsomes (Lactonization) | Atorvastatin Lactone | 12 | 74 | - | [7] |

Note: The intrinsic clearance (CLint) for CYP3A4-mediated metabolism of atorvastatin lactone is reported to be significantly higher than for atorvastatin acid, with ratios of lactone/acid of 20.2 for ortho-hydroxylation and 83.1 for para-hydroxylation.[6]

Experimental Protocols

In Vitro Metabolism of Atorvastatin using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of atorvastatin in vitro to determine kinetic parameters.

Objective: To determine the rates of formation of p-hydroxy atorvastatin and atorvastatin lactone from atorvastatin using pooled human liver microsomes.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Atorvastatin

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) for reaction termination

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of atorvastatin in a suitable solvent (e.g., DMSO).

-

In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL final concentration), and varying concentrations of atorvastatin.

-

For studying lactonization, include UDPGA (e.g., 2 mM final concentration) in the incubation mixture.

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold solution of acetonitrile containing the internal standard. This will precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the tubes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the parent drug and its metabolites.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation at each substrate concentration.

-

Plot the rate of formation versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Quantification of Atorvastatin and its Metabolites by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of atorvastatin and its metabolites in biological matrices.

Objective: To quantify the concentrations of atorvastatin, p-hydroxy atorvastatin, and this compound in plasma or microsomal incubation samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Atorvastatin: e.g., m/z 559.3 -> 440.2

-

p-Hydroxy Atorvastatin: e.g., m/z 575.3 -> 440.2

-

This compound: e.g., m/z 557.3 -> 466.2

-

-

Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Sample Preparation (from plasma):

-

Protein Precipitation: To a plasma sample, add 3 volumes of cold acetonitrile containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Data Analysis:

-

Construct a calibration curve using known concentrations of the analytes.

-

Determine the concentrations of the analytes in the unknown samples by interpolating from the calibration curve.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Conclusion

The in vivo formation of this compound is a complex process involving CYP3A4-mediated hydroxylation and subsequent UGT-mediated or pH-dependent lactonization. The kinetic parameters of these enzymatic steps highlight the efficiency of these metabolic conversions. A thorough understanding of these pathways and the application of robust experimental protocols are essential for the continued development and safe and effective use of atorvastatin in clinical practice. This guide provides a foundational resource for professionals engaged in drug metabolism research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [helda.helsinki.fi]

- 4. UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atorvastatin glucuronidation is minimally and nonselectively inhibited by the fibrates gemfibrozil, fenofibrate, and fenofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cytochrome P450 3A4 in the Metabolic Fate of 4-Hydroxy Atorvastatin Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role played by the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolism of 4-Hydroxy Atorvastatin (B1662188) Lactone, a key metabolite of the widely prescribed cholesterol-lowering agent, Atorvastatin. Understanding this metabolic pathway is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Introduction to Atorvastatin Metabolism

Atorvastatin, an inhibitor of HMG-CoA reductase, is administered in its active acid form.[1] It undergoes extensive first-pass metabolism, primarily in the liver, mediated largely by the CYP3A4 isozyme.[1][2][3][4][5] This process yields two primary active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin), also known as 2-hydroxy atorvastatin and 4-hydroxy atorvastatin, respectively.[6][7][8][9] These hydroxylated metabolites contribute significantly to the overall therapeutic effect, accounting for approximately 70% of the systemic HMG-CoA reductase inhibitory activity.[10]

A crucial aspect of atorvastatin's pharmacology is the pH-dependent equilibrium between the parent drug and its metabolites in their hydroxy acid forms and their corresponding inactive lactone forms.[11][12] 4-Hydroxy Atorvastatin can thus be converted to 4-Hydroxy Atorvastatin Lactone.[11][13] The lactone forms themselves are also substrates for CYP3A4, creating a complex metabolic network.[11][14]

Metabolic Pathways Involving CYP3A4

CYP3A4 is the principal enzyme responsible for the hydroxylation of atorvastatin.[6][7][15] The formation of this compound can occur through two primary routes involving CYP3A4:

-

Hydroxylation followed by Lactonization: Atorvastatin acid is first metabolized by CYP3A4 to form 4-Hydroxy Atorvastatin acid. This active metabolite can then undergo lactonization to form the inactive this compound.[11][16] While this conversion can occur non-enzymatically, it is also catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A3.[17][18][19]

-

Lactonization followed by Hydroxylation: Atorvastatin acid can first be converted to its inactive lactone form, Atorvastatin Lactone. This lactone is a high-affinity substrate for CYP3A4 and is efficiently metabolized directly to this compound.[11][14] In fact, in vitro studies suggest that the metabolic clearance of the lactone form by CYP3A4 is significantly higher than that of the acid form, indicating this may be a dominant pathway for atorvastatin elimination.[14]

These interconnected pathways highlight the central and multifaceted role of CYP3A4 in determining the concentrations of both active hydroxylated acids and inactive lactones.

Quantitative Analysis of CYP3A4-Mediated Metabolism

Quantitative data from in vitro studies underscore the significance of CYP3A4 in atorvastatin metabolism and reveal the high efficiency with which it processes the lactone form.

Table 1: Comparative Intrinsic Clearance (CLint) of Atorvastatin Metabolism by CYP3A4 vs. CYP3A5

| Metabolite Formed | CYP3A4 CLint (µL/min/pmol P450) | CYP3A5 CLint (µL/min/pmol P450) | Fold Difference (CYP3A4/CYP3A5) | Reference |

|---|---|---|---|---|

| para-Hydroxyatorvastatin | 0.86 | 0.36 | 2.4 | [6] |

| ortho-Hydroxyatorvastatin | 1.85 | 0.37 | 5.0 | [6] |

This data indicates that CYP3A4 is the major P450 isoform responsible for atorvastatin hydroxylation.[6][7]

Table 2: Kinetic Parameters for CYP3A4-Mediated Metabolism of Atorvastatin Acid vs. Lactone

| Substrate | Metabolite | Km (µM) | Formation CLint (Vmax/Km) (µL/min/mg) | Fold Difference (Lactone/Acid) | Reference |

|---|---|---|---|---|---|

| Atorvastatin Acid | para-Hydroxy Atorvastatin | 25.6 ± 5.0 | 35.5 ± 48.1 | - | [14] |

| Atorvastatin Lactone | para-Hydroxy Atorvastatin Lactone | 1.4 ± 0.2 | 2949 ± 3511 | 83 | [14] |

| Atorvastatin Acid | ortho-Hydroxy Atorvastatin | 29.7 ± 9.4 | 45.8 ± 59.1 | - | [14] |

| Atorvastatin Lactone | ortho-Hydroxy Atorvastatin Lactone | 3.9 ± 0.2 | 923 ± 965 | 20 | [14] |

These findings demonstrate that Atorvastatin Lactone has a significantly higher binding affinity (lower Km) and is metabolized much more efficiently by CYP3A4 compared to the parent acid form.[14]

Table 3: Induction of CYP3A4 mRNA Expression in Primary Human Hepatocytes

| Compound (10 µM) | Median Fold Induction (vs. control) | Range of Induction | Reference |

|---|---|---|---|

| Rifampin (Control) | 8.6 | 4.7–16.3 | [20] |

| Atorvastatin | 6.5 | 3.1–12.7 | [20] |

| Atorvastatin Lactone | 7.1 | 3.9–12.3 | [20] |

| ortho-Hydroxy Atorvastatin | 7.9 | 1.8–12.7 | [20] |

| para-Hydroxy Atorvastatin | 2.5 | 0.4–4.4 | [20] |

Atorvastatin and several of its metabolites, including the lactone, can induce the expression of the very enzyme that metabolizes them.[20][21][22] This auto-induction can have significant clinical implications for long-term therapy.

Experimental Protocols

This protocol is designed to determine the kinetic parameters of this compound formation from Atorvastatin Lactone by CYP3A4.

-

Objective: To measure the Km and Vmax for the CYP3A4-mediated hydroxylation of Atorvastatin Lactone.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

Atorvastatin Lactone (substrate)

-

Recombinant human CYP3A4 (for specific activity measurement)

-

NADPH regenerating system (cofactor)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching reaction)

-

Internal standard for LC-MS/MS analysis

-

-

Methodology:

-

Preparation: Prepare a series of Atorvastatin Lactone concentrations (e.g., 0.1 µM to 50 µM) in phosphate buffer.

-

Pre-incubation: Pre-incubate HLMs (e.g., 0.2 mg/mL protein) with the substrate concentrations at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

Quantification: Analyze the formation of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[23][24]

-

Data Analysis: Plot the reaction velocity (metabolite formation rate) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

This protocol assesses the potential of atorvastatin metabolites to induce CYP3A4 gene expression.

-

Objective: To quantify the change in CYP3A4 mRNA levels in response to treatment with atorvastatin metabolites.

-

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium

-

Atorvastatin, Atorvastatin Lactone, 4-Hydroxy Atorvastatin (test articles)

-

Rifampin (positive control)

-

DMSO (vehicle control)

-

RNA extraction kit

-

qRT-PCR reagents (reverse transcriptase, primers/probes for CYP3A4 and a housekeeping gene)

-

-

Methodology:

-

Cell Culture: Plate and culture primary human hepatocytes according to the supplier's protocol until they form a confluent monolayer.

-

Treatment: Treat the cells with the test articles (e.g., 10 µM), positive control, and vehicle control for a specified period (e.g., 48-72 hours).

-

Cell Lysis & RNA Extraction: At the end of the treatment period, wash the cells and lyse them. Extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using specific primers and probes for CYP3A4 and a stable housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative change in CYP3A4 mRNA expression using the ΔΔCt method, comparing the treated samples to the vehicle control.

-

Clinical Significance and Conclusion

The dominant role of CYP3A4 in the metabolism of atorvastatin and its lactone form has profound clinical implications.

-

Drug-Drug Interactions: Co-administration of atorvastatin with strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin, grapefruit juice) can significantly increase plasma concentrations of atorvastatin and its active metabolites, elevating the risk of adverse effects like myopathy.[10][25] Conversely, CYP3A4 inducers (e.g., rifampin, St. John's Wort) can decrease atorvastatin's efficacy.[15]

-

Inter-individual Variability: Genetic polymorphisms in the CYP3A4 gene, although less common than in CYP3A5, can contribute to the wide inter-patient variability observed in atorvastatin response and disposition.[8]

-

Metabolite-Mediated Effects: The high affinity and rapid metabolism of Atorvastatin Lactone by CYP3A4 suggest that lactonization is a critical step in the overall disposition of the drug.[14] Furthermore, the ability of atorvastatin and its metabolites to induce CYP3A4 expression can alter its own metabolism and that of other co-administered drugs over time.[20]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 3. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP3A4 - Wikipedia [en.wikipedia.org]

- 5. Atorvastatin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

- 14. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CYP3A4: Significance and symbolism [wisdomlib.org]

- 16. researchgate.net [researchgate.net]

- 17. UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. ovid.com [ovid.com]

- 20. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ClinPGx [clinpgx.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Metabolite: A Deep Dive into the Biological Activity of 4-Hydroxy Atorvastatin Lactone

For Immediate Release

[City, State] – December 18, 2025 – A comprehensive technical guide released today sheds new light on the biological activities of 4-hydroxy atorvastatin (B1662188) lactone, a significant metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on the metabolite's interaction with key biological targets, including HMG-CoA reductase and the pregnane (B1235032) X receptor (PXR), providing a critical resource for understanding its role in both therapeutic efficacy and potential drug-drug interactions.

4-Hydroxy atorvastatin lactone is one of the main metabolites of atorvastatin, formed in the body through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] While atorvastatin is administered in its active hydroxy acid form to inhibit HMG-CoA reductase, the enzyme responsible for cholesterol production, it can be converted in the body to its lactone form and subsequently hydroxylated to form this compound.[2] This lactone metabolite exists in equilibrium with its corresponding active acid form, 4-hydroxy atorvastatin.

HMG-CoA Reductase Inhibition: A Muted Role

A primary mechanism of action for statins is the inhibition of HMG-CoA reductase. While the direct inhibitory activity of this compound on this enzyme is not extensively reported in publicly available literature, studies on its corresponding acid form, 4-hydroxy atorvastatin, indicate that it is a considerably less active inhibitor of HMG-CoA reductase compared to the parent drug, atorvastatin, and another major metabolite, 2-hydroxy atorvastatin.[3] This suggests that the contribution of the 4-hydroxy metabolite to the direct cholesterol-lowering effect of atorvastatin is likely minimal.

Interaction with Pregnane X Receptor (PXR): A Key to Understanding Drug Interactions

A significant aspect of the biological activity of atorvastatin and its metabolites lies in their ability to activate the pregnane X receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters.[1] Research has shown that atorvastatin metabolites, including the lactone forms, are ligands for PXR.[1]

Activation of PXR by atorvastatin lactone has been observed, although a precise EC50 value for this compound is not specified in the reviewed literature. For the parent atorvastatin lactone, the EC50 value for PXR activation was determined to be greater than 8 µM.[1] PXR activation leads to the increased expression of genes such as CYP3A4, the very enzyme responsible for atorvastatin's metabolism. This creates a potential for auto-induction and interactions with other drugs metabolized by CYP3A4.

Studies in primary human hepatocytes have demonstrated that atorvastatin and its ortho-hydroxy metabolite induce CYP3A4 mRNA expression to a similar extent as the parent drug. In contrast, the para-hydroxy (4-hydroxy) metabolite showed a significantly reduced capacity to induce CYP3A4 expression.[1]

Quantitative Data Summary

| Compound | Target | Parameter | Value | Reference |

| Atorvastatin Lactone | Human Pregnane X Receptor (PXR) | EC50 (Activation) | >8 µM | [1] |

| Rifampin (Control) | Human Pregnane X Receptor (PXR) | EC50 (Activation) | 1.8 µM | [1] |

| Atorvastatin | CYP3A4 mRNA Induction (Primary Human Hepatocytes) | Median Fold Induction | 6.5 | [1] |

| Atorvastatin Lactone | CYP3A4 mRNA Induction (Primary Human Hepatocytes) | Median Fold Induction | 7.1 | [1] |

| ortho-hydroxy Atorvastatin | CYP3A4 mRNA Induction (Primary Human Hepatocytes) | Median Fold Induction | 7.9 | [1] |

| para-hydroxy Atorvastatin (4-hydroxy Atorvastatin) | CYP3A4 mRNA Induction (Primary Human Hepatocytes) | Median Fold Induction | 2.5 | [1] |

Signaling and Metabolic Pathways

The metabolism of atorvastatin to this compound and its subsequent biological effects involve a series of enzymatic reactions and signaling cascades.

The activation of PXR by atorvastatin metabolites initiates a signaling cascade leading to the transcription of target genes.

References

4-Hydroxy Atorvastatin Lactone: A Technical Guide for Researchers

An In-depth Examination of a Key Atorvastatin (B1662188) Metabolite

This technical guide provides a comprehensive overview of 4-hydroxy atorvastatin lactone, a significant metabolite of the widely prescribed HMG-CoA reductase inhibitor, atorvastatin. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, metabolic formation, pharmacokinetic profile, and the experimental methodologies used for its study.

Introduction

Atorvastatin is a leading therapeutic agent for the management of hypercholesterolemia and the prevention of cardiovascular events.[1] Administered in its active hydroxy acid form, atorvastatin undergoes extensive metabolism, primarily in the liver, leading to the formation of several derivatives.[2][3][4] Among these, the hydroxylated metabolites, including ortho-hydroxy atorvastatin and para-hydroxy atorvastatin (4-hydroxy atorvastatin), are pharmacologically active and contribute significantly to the drug's overall therapeutic effect.[1][3][5] These active acid forms exist in a pH-dependent equilibrium with their corresponding inactive lactone forms.[6][7][8] this compound is one such key metabolite, serving as a circulating reservoir that can be converted back to its active acid counterpart. Understanding the dynamics of this metabolite is crucial for a complete picture of atorvastatin's pharmacology and for investigating potential drug-drug interactions.

Chemical and Physical Properties

This compound is a complex organic molecule derived from atorvastatin. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Name | 5-(4-fluorophenyl)-N-(4-hydroxyphenyl)-2-(1-methylethyl)-4-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide[6][9][10] |

| Synonyms | p-Hydroxy Atorvastatin Lactone, para-Hydroxy Atorvastatin Lactone[6][9] |

| CAS Number | 163217-70-7[6] |

| Molecular Formula | C₃₃H₃₃FN₂O₅[6][9] |

| Molecular Weight | 556.62 g/mol [6][9] |

| Appearance | Solid[6] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol[6] |

| Storage | Recommended storage at -20°C[6] |

Metabolic Pathway and Formation

Atorvastatin's journey through the body is marked by extensive metabolic conversion, primarily orchestrated by the cytochrome P450 system in the liver.

Primary Metabolism

The principal enzyme responsible for atorvastatin metabolism is Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP3A5.[3][5][11][12] This enzymatic action results in the hydroxylation of the parent compound to form two primary active metabolites: ortho-hydroxy atorvastatin and para-hydroxy atorvastatin.[1][3][5][12] These hydroxylated metabolites are equipotent to atorvastatin in their ability to inhibit HMG-CoA reductase.[4] In fact, approximately 70% of the circulating inhibitory activity is attributed to these active metabolites.[3][5]

Lactonization

Both atorvastatin and its hydroxylated metabolites can undergo an intramolecular esterification to form their corresponding lactone derivatives. This conversion from the active hydroxy acid form to the inactive lactone form is a reversible, pH-dependent process.[7] While the lactone forms themselves are not active inhibitors of HMG-CoA reductase, they can hydrolyze back to the active acid forms, thus acting as a circulating reservoir.[13] Atorvastatin can be lactonized first to atorvastatin lactone, which is then metabolized by CYP3A4 to directly form 2-hydroxy and this compound.[6]

Pharmacokinetics and Biological Activity

The disposition of atorvastatin and its metabolites is governed by a complex interplay of metabolic enzymes and drug transporters.

Pharmacokinetic Parameters

Following oral administration, atorvastatin is rapidly absorbed, but its systemic bioavailability is low (approximately 14%) due to extensive first-pass metabolism in the gut wall and liver.[14] The pharmacokinetic parameters for atorvastatin and its key metabolites can vary, but representative data from studies are crucial for understanding their disposition.

| Analyte | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) |

| Atorvastatin Acid | 20-70 | 1-2 | ~14 |

| Atorvastatin Lactone | 20-70 | ~2-4 | Not well-defined |

| o-OH-Atorvastatin | Varies | ~2-4 | ~20-30 (activity) |

| 4-OH-Atorvastatin | <10% of total active species | ~2-4 | Not well-defined |

Note: Values are approximate and can vary significantly based on dose, patient population, and study design. Cmax values shown are illustrative ranges from a study in hemodialysis patients receiving 40-80mg doses.[4] The half-life of inhibitory activity (20-30 hours) is longer than the parent drug's half-life due to the active metabolites.[5]

Role of Transporters and Drug Interactions

Besides CYP3A4, drug transporters play a critical role. Hepatic uptake is mediated by organic anion-transporting polypeptides (OATP1B1 and OATP1B3), while efflux is handled by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][5] Co-administration of drugs that inhibit CYP3A4 (e.g., itraconazole, protease inhibitors) or these transporters (e.g., cyclosporine, gemfibrozil) can significantly increase plasma concentrations of atorvastatin and its active metabolites, raising the risk of adverse effects like myopathy.[5]

Atorvastatin and its metabolites, particularly the lactone form, can also act as ligands for the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, including CYP3A4 itself.[15] This suggests a potential for auto-induction and complex drug interaction profiles.

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical methods, typically involving sophisticated sample preparation and detection techniques.

Synthesis of Atorvastatin Lactone

Extraction from Human Plasma

Accurate quantification begins with efficient extraction from complex biological matrices like plasma. Solid-Phase Extraction (SPE) is a robust and commonly used method.

Protocol: Solid-Phase Extraction (SPE) of Atorvastatin and Metabolites

-

Sample Pre-treatment: To 0.1 mL of heparinized human plasma, add 50 µL of an internal standard working solution (e.g., d5-labeled atorvastatin) and 0.4 mL of 100mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5). Vortex the mixture.[17]

-

SPE Cartridge Conditioning: Pre-treat an Oasis HLB SPE column (30 mg) by washing with 0.4 mL of methanol (B129727), followed by equilibration with 0.8 mL of 100 mmol/L ammonium acetate buffer (pH 4.6).[17]

-

Sample Loading: Load the pre-treated plasma mixture onto the conditioned SPE column.[17]

-

Washing: Wash the column sequentially with 0.5 mL of 100 mmol/L ammonium acetate buffer (pH 4.6) and then with 0.9 mL of a methanol-water solution (20:80, v/v) to remove interfering substances.[17]

-

Elution: Elute the analytes (atorvastatin and its metabolites) from the column using an appropriate organic solvent, such as methanol or acetonitrile (B52724).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.

Note: To prevent the interconversion of acid and lactone forms, plasma samples should be kept cold (e.g., 4°C or on an ice bath) during processing.[17][18]

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of atorvastatin and its various metabolites due to its high sensitivity and selectivity.

Protocol: Typical LC-MS/MS Method

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as a Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm) or an Acquity UPLC HSS T3 (3.0 mm x 100 mm, 1.8 µm), is typically used.[19][20]

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous solvent (e.g., water with 0.1% acetic acid or 0.05% formic acid) and an organic solvent (e.g., acetonitrile and/or methanol).[19][20][21]

-

Flow Rate: A flow rate in the range of 0.3-0.4 mL/min is common.[19][21]

-

Run Time: Modern UPLC methods can achieve separation of all major metabolites within 4-7 minutes.[19][20]

-

-

Mass Spectrometry Detection:

-

Quantification:

-

A calibration curve is constructed by analyzing standards of known concentrations. The concentration of analytes in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for these assays is typically from 0.05 or 0.2 ng/mL up to 40-100 ng/mL.[19][20][21]

-

Conclusion

This compound is a critical component in the metabolic profile of atorvastatin. Although pharmacologically inactive, its reversible conversion to the active 4-hydroxy atorvastatin acid form positions it as an important circulating reservoir that contributes to the prolonged therapeutic effect of the parent drug. A thorough understanding of its formation via CYP3A4, its pharmacokinetic behavior, and the interplay with drug transporters is essential for predicting drug efficacy, variability in patient response, and the potential for drug-drug interactions. The sophisticated analytical techniques outlined in this guide, particularly LC-MS/MS, are indispensable tools for researchers seeking to further elucidate the complex pharmacology of atorvastatin and its metabolites.

References

- 1. mdpi.com [mdpi.com]

- 2. ClinPGx [clinpgx.org]

- 3. droracle.ai [droracle.ai]

- 4. academic.oup.com [academic.oup.com]

- 5. droracle.ai [droracle.ai]

- 6. caymanchem.com [caymanchem.com]

- 7. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. clearsynth.com [clearsynth.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. scispace.com [scispace.com]

- 18. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. akjournals.com [akjournals.com]

The Genesis of Active Metabolites: A Technical Guide to the Discovery and Initial Characterization of Atorvastatin Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and initial characterization of atorvastatin's metabolites. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key metabolic pathways and workflows.

Introduction: The Metabolic Journey of Atorvastatin (B1662188)

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, undergoes extensive metabolism primarily in the liver, a process critical to its overall therapeutic effect and pharmacokinetic profile.[1][2] The initial characterization of its metabolic fate revealed the formation of several key metabolites, most notably the pharmacologically active ortho- and para-hydroxylated derivatives.[2][3] These metabolites contribute significantly to the drug's efficacy, with approximately 70% of the circulating inhibitory activity against HMG-CoA reductase attributed to them. This guide delves into the pivotal experiments and analytical techniques that first elucidated these metabolic pathways.

Primary Metabolic Pathways of Atorvastatin

The metabolism of atorvastatin is a multi-step process involving oxidation, lactonization, and glucuronidation.[1][2] The initial and most clinically significant pathway is the oxidation mediated by the cytochrome P450 system.

Cytochrome P450-Mediated Hydroxylation

The primary route of atorvastatin metabolism involves hydroxylation at the ortho and para positions of the phenyl ring, leading to the formation of two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[3][4]

-

Key Enzymes: Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for this transformation.[4][5] Cytochrome P450 3A5 (CYP3A5) also contributes to a lesser extent.[4] Studies have shown that the intrinsic clearance of atorvastatin by CYP3A4 is significantly higher than by CYP3A5, establishing CYP3A4 as the major contributor to its metabolism.[4]

dot

Caption: Atorvastatin hydroxylation pathway.

Lactonization and Glucuronidation

In addition to hydroxylation, atorvastatin and its hydroxylated metabolites can undergo intramolecular esterification to form inactive lactone derivatives.[3] Furthermore, both the parent drug and its metabolites can be conjugated with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A3, to form water-soluble glucuronides that are readily excreted.[1][6]

dot

Caption: Lactonization and glucuronidation pathways.

Experimental Protocols for Metabolite Characterization

The initial identification and characterization of atorvastatin metabolites relied on a combination of in vitro metabolism studies and advanced analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This experimental approach simulates the metabolic environment of the liver to identify potential metabolites.

Objective: To generate and identify metabolites of atorvastatin formed by hepatic enzymes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Atorvastatin

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for quantitative analysis)

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of atorvastatin in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the atorvastatin stock solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add the NADPH-generating system to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This precipitates the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent drug and its metabolites.

dot

Caption: In vitro metabolism workflow.

Analytical Characterization by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the separation, identification, and quantification of drug metabolites.

Objective: To separate, identify, and quantify atorvastatin and its metabolites in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Typical Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 4 µm).[7]

-

Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile).[7]

-

Flow Rate: 0.2 mL/min.[7]

-

Injection Volume: 15 µL.[7]

Typical Mass Spectrometry Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).[8]

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions:

Quantitative Data on Atorvastatin and its Metabolites

The following tables summarize key quantitative data from initial characterization studies.

Table 1: Pharmacokinetic Parameters of Atorvastatin and its Major Metabolites in Humans

| Parameter | Atorvastatin | o-OH-Atorvastatin | p-OH-Atorvastatin | Reference |

| Tmax (h) | ~1-2 | ~2-4 | ~2-4 | [3] |

| t1/2 (h) | ~14 | ~20-30 | ~20-30 | [2] |

| Oral Bioavailability (%) | ~14 | - | - | [1] |

| Protein Binding (%) | >98 | >98 | >98 | [1] |

Table 2: In Vitro Enzyme Kinetics of Atorvastatin Hydroxylation

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (CLint, µL/min/pmol P450) | Reference |

| CYP3A4 | p-OH-Atorvastatin | 34.3 | 19.6 | 0.57 | [9] |

| o-OH-Atorvastatin | - | - | - | ||

| CYP3A5 | p-OH-Atorvastatin | 42.6 | 10.4 | 0.24 | [9] |

| o-OH-Atorvastatin | - | - | - | ||

| Note: Complete kinetic data for o-OH-atorvastatin was not readily available in the initial search results. |

Table 3: HMG-CoA Reductase Inhibitory Potency of Atorvastatin and its Active Metabolites

| Compound | IC50 (nM) | Reference |

| Atorvastatin | 3.71 | [10] |

| o-OH-Atorvastatin | 5.54 | [10] |

| p-OH-Atorvastatin | 3.29 | [10] |

Conclusion

The discovery and initial characterization of atorvastatin's metabolites were pivotal in understanding its pharmacological profile. Through a combination of in vitro metabolism studies and sophisticated analytical techniques like LC-MS/MS, researchers identified the key metabolic pathways, primarily CYP3A4-mediated hydroxylation, leading to the formation of active metabolites. The quantitative data on the pharmacokinetics and enzyme kinetics of these metabolites have been instrumental in optimizing the clinical use of atorvastatin and predicting potential drug-drug interactions. This foundational knowledge continues to be essential for the ongoing development and safe and effective use of this important therapeutic agent.

References

- 1. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. academic.oup.com [academic.oup.com]

- 4. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ClinPGx [clinpgx.org]

- 7. scispace.com [scispace.com]

- 8. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

4-Hydroxy Atorvastatin Lactone solubility in different solvents

An In-Depth Technical Guide to the Solubility of 4-Hydroxy Atorvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound, a key metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. Understanding the solubility of this metabolite is crucial for its analysis in biological matrices and for comprehending its pharmacokinetic and pharmacodynamic profiles.

Quantitative Solubility Data

Qualitative Solubility of this compound:

| Solvent | Solubility Description |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Ethyl Acetate | Soluble |

| Methanol | Slightly soluble[1] |

Quantitative Solubility of Related Atorvastatin Compounds:

To provide a quantitative perspective, the following table summarizes the solubility of Atorvastatin Lactone and 4-Hydroxy Atorvastatin (calcium salt). It is important to note that these values are for related compounds and may not directly reflect the solubility of this compound.

| Compound | Solvent | Solubility (mg/mL) |

| Atorvastatin Lactone | DMF | 25[2] |

| DMSO | 15[2] | |

| Ethanol | 10[2] | |

| 4-Hydroxy Atorvastatin (calcium salt) | DMF | 25[3] |

| DMSO | 15[3] | |

| Ethanol | 0.5[3] |

Metabolic Pathway of Atorvastatin

Atorvastatin undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4, to form active hydroxylated metabolites, which can then be converted to their corresponding lactone forms.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in drug development. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Solubility Determination

This protocol outlines the general steps for determining the solubility of a compound like this compound.

Detailed Steps:

-

Preparation: An excess amount of the solid this compound is added to a vial containing a known volume of the desired solvent.

-

Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., a shaker bath) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: After equilibration, the suspension is filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Quantification by HPLC

A general HPLC method for the quantification of Atorvastatin and its metabolites can be adapted for this compound.

Typical HPLC Parameters:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 250 nm for similar structures).

-

Quantification: A calibration curve is generated using standard solutions of known concentrations of this compound. The concentration in the experimental samples is then determined by interpolating from this curve.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly available literature, this guide provides a foundational understanding of its solubility characteristics based on qualitative reports and data from closely related compounds. The metabolic pathway illustrates its formation from the parent drug, Atorvastatin. The provided experimental protocols for the shake-flask method and HPLC analysis offer a robust framework for researchers to determine the solubility of this and other similar pharmaceutical compounds in their own laboratories. Further studies are warranted to establish precise quantitative solubility values for this compound in a range of pharmaceutically relevant solvents.

References

In Vitro Metabolism of Atorvastatin: A Technical Guide to Hydroxylated Metabolite Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro metabolism of atorvastatin (B1662188), with a specific focus on its conversion to active hydroxylated metabolites. This document details the core enzymatic processes, offers structured quantitative data, and presents detailed experimental protocols and visualizations to support research and development in drug metabolism.

Introduction

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive hepatic metabolism, which is crucial for its therapeutic efficacy and clearance. The primary metabolic pathway involves the hydroxylation of the parent compound to form two major active metabolites: ortho-hydroxy atorvastatin (o-ATV) and para-hydroxy atorvastatin (p-ATV).[1] These metabolites contribute significantly to the overall cholesterol-lowering effect of the drug. Understanding the in vitro kinetics and the enzymes responsible for this biotransformation is paramount for predicting drug-drug interactions, assessing inter-individual variability in patient response, and guiding the development of new chemical entities.

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a pivotal role in the oxidative metabolism of atorvastatin.[1] In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes are essential tools for characterizing these metabolic pathways. This guide will delve into the specifics of these experimental systems.

Key Enzymes in Atorvastatin Hydroxylation

The hydroxylation of atorvastatin is predominantly mediated by CYP3A4, with a minor contribution from CYP3A5.[1] Both the active acid form of atorvastatin and its inactive lactone form can serve as substrates for these enzymes. However, in vitro studies have shown that the CYP3A4-mediated oxidation is more pronounced for the lactone form.[2][3]

The metabolic conversion results in the formation of o-ATV and p-ATV. These hydroxylated metabolites are pharmacologically active and contribute to the overall therapeutic effect of atorvastatin.

Quantitative Analysis of Metabolite Formation

The kinetics of the formation of hydroxylated atorvastatin metabolites can be described by the Michaelis-Menten model, which relates the rate of an enzyme-catalyzed reaction to the substrate concentration. The key parameters are the Michaelis constant (Km), which represents the substrate concentration at half of the maximum reaction velocity, and the maximum reaction velocity (Vmax).

Enzyme Kinetic Parameters for Atorvastatin Hydroxylation

The following tables summarize the key quantitative data for the in vitro metabolism of atorvastatin to its hydroxylated metabolites.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of Hydroxylated Metabolites from Atorvastatin Lactone by CYP3A4